molecular formula C10H18O2 B147431 3-Methylnonane-2,4-dione CAS No. 113486-29-6

3-Methylnonane-2,4-dione

Cat. No.: B147431
CAS No.: 113486-29-6
M. Wt: 170.25 g/mol
InChI Key: BGVBGAIWXAXBLP-UHFFFAOYSA-N
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Description

3-Methyl-2, 4-nonanedione, also known as 3-octylpentane-2, 4-dione, belongs to the class of organic compounds known as beta-diketones. These are organic compounds containing two keto groups separated by a single carbon atom. 3-Methyl-2, 4-nonanedione is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3-Methyl-2, 4-nonanedione is a burnt, caramel, and fruity tasting compound that can be found in fats and oils and tea. This makes 3-methyl-2, 4-nonanedione a potential biomarker for the consumption of these food products.

Scientific Research Applications

Synthesis and Flavor Applications

Practical Synthesis and Flavor Profile 3-Methylnonane-2,4-dione has been synthesized practically through the aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation. This compound is recognized for its intense straw-like and fruity flavor, highlighting its potential in flavoring applications (Kato & Yuasa, 2001).

Enantiomer Synthesis for Flavor Enhancement Both (3R) and (3S) enantiomers of the chiral green tea flavor compound 3-hydroxy-3-methylnonane-2,4-dione have been synthesized. This synthesis, employing acetylacetoin synthase and acetylacetoin reductase from Bacillus licheniformis, points to the compound’s role in enhancing flavors, particularly in tea-related products (Bortolini et al., 2013).

Chemical Structure and Stability

Structural and Thermal Properties Studies on the molecular structure and thermal properties of this compound derivatives like 3-(2-Cyanophenylhydrazo)pentane-2,4-dione and its Pd(II) complex, have provided insights into their high thermal stability, indicating their potential for various thermal applications (Mahmudov et al., 2011).

Enol Form and Hydrogen Bond Strength The enol form of 3-(ortho-methoxyphenylthio) and 3-(para-methoxyphenylthio)pentane-2,4-dione has been investigated to understand the hydrogen bond strength and vibrational assignments, offering a pathway to explore the compound's chemical behavior and applications in various scientific fields (Zahedi-Tabrizi et al., 2015).

Applications in Material Science

Toughening Polylactide (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, synthesized from L-lactide, was used in the toughening of polylactide, signifying its role in enhancing the material properties of bioplastics. This application demonstrates the compound's utility in developing more durable and sustainable materials (Jing & Hillmyer, 2008).

Photolithography Applications

Nonchemically Amplified Deep UV Photoresists 3-Diazopiperi-2,4-diones, prepared using this compound derivatives, have been explored as photoactive substrates for microlithography. Their ability to undergo the Wolff rearrangement with high quantum yield upon exposure in the deep ultraviolet spectrum marks their significance in the field of photolithography (Tattersall et al., 2004).

Safety and Hazards

3-Methylnonane-2,4-dione is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to ensure adequate ventilation .

Properties

IUPAC Name

3-methylnonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVBGAIWXAXBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869569
Record name 2,4-Nonanedione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid; Fruity aroma with vanilla top notes
Record name 3-Methyl-2,4-nonedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

235.00 to 236.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-2,4-nonanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034880
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in hexane, diethylether; insoluble in water, Soluble (in ethanol)
Record name 3-Methyl-2,4-nonedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.927
Record name 3-Methyl-2,4-nonedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

113486-29-6
Record name 3-Methyl-2,4-nonanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113486-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2,4-nonanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113486296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Nonanedione, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Nonanedione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Nonanedione, 3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-2,4-NONANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854O7EVF99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methyl-2,4-nonanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034880
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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